1-(3-Bromophenoxy)-2-(difluoromethyl)benzene
Description
1-(3-Bromophenoxy)-2-(difluoromethyl)benzene is an organic compound with the molecular formula C13H9BrF2O and a molecular weight of 299.115 g/mol. This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a phenoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-bromo-3-[2-(difluoromethyl)phenoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYTZJULZVLHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)OC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Bromophenoxy)-2-(difluoromethyl)benzene typically involves the reaction of 1-bromo-3-nitrobenzene with 2-(difluoromethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromophenoxy)-2-(difluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. For example, it can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products. For instance, oxidation can lead to the formation of corresponding phenols or quinones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromophenoxy)-2-(difluoromethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its structural features may contribute to the biological activity of these molecules.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of drugs with specific pharmacological properties.
Industry: The compound is used in the production of materials with specialized properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenoxy)-2-(difluoromethyl)benzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the difluoromethyl and phenoxy groups can engage in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects .
Comparison with Similar Compounds
1-(3-Bromophenoxy)-2-(difluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-3-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a difluoromethyl group.
1-Bromo-3-phenylpropane: This compound lacks the difluoromethyl and phenoxy groups, making it less versatile in terms of chemical reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
